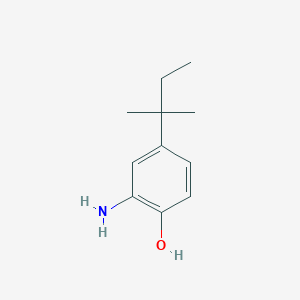

2-Amino-4-tert-amylphenol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 315545. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-amino-4-(2-methylbutan-2-yl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO/c1-4-11(2,3)8-5-6-10(13)9(12)7-8/h5-7,13H,4,12H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APOFDNKYFPDSLE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(C)C1=CC(=C(C=C1)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10317434 | |

| Record name | 2-Amino-4-tert-amylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10317434 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91339-74-1 | |

| Record name | 91339-74-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=315545 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Amino-4-tert-amylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10317434 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Amino-4-tert-amylphenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Amino-4-tert-amylphenol: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive overview of the fundamental properties of 2-Amino-4-tert-amylphenol, a valuable chemical intermediate. Drawing upon established chemical principles and available data, this document details its synthesis, physical and chemical characteristics, safety considerations, and potential applications, offering a crucial resource for professionals in research and development.

Molecular and Physicochemical Profile

This compound, also known as 2-amino-4-(2-methylbutan-2-yl)phenol, is an aromatic organic compound featuring an amino group and a hydroxyl group attached to a benzene ring, which is further substituted with a tert-amyl group.[1] This unique substitution pattern imparts specific solubility and reactivity characteristics that are valuable in organic synthesis.

Key Identifiers and Properties

A summary of the core physicochemical properties of this compound is presented in the table below. These values are critical for its handling, application in reactions, and for analytical characterization.

| Property | Value | Source |

| CAS Number | 91339-74-1 | [2] |

| Molecular Formula | C₁₁H₁₇NO | [1] |

| Molecular Weight | 179.26 g/mol | [1][2] |

| Melting Point | 119-120 °C | [2] |

| Appearance | Solid | [3] |

| IUPAC Name | 2-amino-4-(2-methylbutan-2-yl)phenol | [1] |

Spectral Data for Characterization

-

¹H NMR: Distinct signals for the aromatic protons, the protons of the tert-amyl group (with characteristic splitting for the ethyl and methyl substituents), and broad signals for the -NH₂ and -OH protons.

-

¹³C NMR: Resonances corresponding to the aromatic carbons (with shifts influenced by the electron-donating amino and hydroxyl groups and the alkyl substituent), and signals for the carbons of the tert-amyl group.

-

IR Spectroscopy: Characteristic absorption bands for O-H and N-H stretching (typically in the 3200-3600 cm⁻¹ region), C-H stretching of the aromatic ring and alkyl group, and C=C stretching of the aromatic ring.[1]

Synthesis of this compound: A Multi-Step Approach

A direct and explicitly detailed synthesis protocol for this compound is not prominently published. However, based on established organic chemistry principles and patent literature for the synthesis of the related compound, 2-amino-4-tert-amyl-6-nitrophenol, a reliable multi-step synthesis can be devised.[1][5][6] The logical synthetic pathway involves three key stages:

-

Friedel-Crafts Alkylation: Synthesis of the intermediate, p-tert-amylphenol.

-

Nitration: Introduction of a nitro group onto the p-tert-amylphenol ring.

-

Reduction: Conversion of the nitro group to an amino group to yield the final product.

Experimental Protocol: A Plausible Synthesis

The following protocol is a scientifically grounded projection for the synthesis of this compound.

Step 1: Synthesis of p-tert-Amylphenol

This step involves the acid-catalyzed Friedel-Crafts alkylation of phenol with isoamylene.[2][7]

-

Reaction Setup: In a well-ventilated fume hood, charge a reaction vessel with phenol and an acidic catalyst (e.g., an inorganic solid acid or an acidic ion exchange resin).[7]

-

Addition of Alkylating Agent: Slowly add isoamylene to the reaction mixture while maintaining a controlled temperature, typically between 30°C and 120°C.[7]

-

Reaction Monitoring and Workup: Monitor the reaction progress using a suitable technique like gas chromatography (GC). Upon completion, cool the mixture, remove the catalyst by filtration, and purify the resulting p-tert-amylphenol by distillation.[2]

Step 2: Nitration of p-tert-Amylphenol

This step introduces a nitro group, primarily at the ortho position to the hydroxyl group, due to its activating and directing effects.[8]

-

Dissolution: Dissolve the p-tert-amylphenol from Step 1 in a suitable organic solvent such as dichloromethane, chloroform, or acetic acid.[5][6]

-

Nitrating Agent Addition: Cool the solution in an ice bath and slowly add a nitrating agent, such as dilute nitric acid, while maintaining a low temperature (e.g., 15°C) to control the exothermic reaction and minimize side products.[1][5][6]

-

Reaction and Isolation: After the addition is complete, allow the reaction to proceed for a specified time before warming to a higher temperature (e.g., 55-60°C) to ensure complete reaction.[5][6] The organic layer is then separated, washed, and the solvent is removed to yield the crude 2-nitro-4-tert-amylphenol.

Step 3: Reduction of 2-Nitro-4-tert-amylphenol

The final step involves the reduction of the nitro group to an amine.[9][10]

-

Choice of Reducing Agent: A variety of reducing agents can be employed for this transformation. Common choices include:

-

Reaction Procedure (Illustrative example with SnCl₂): Dissolve the crude 2-nitro-4-tert-amylphenol in a suitable solvent like ethanol. Add an excess of tin(II) chloride dihydrate and heat the mixture at reflux.

-

Workup and Purification: After the reaction is complete (monitored by TLC or LC-MS), cool the mixture and neutralize it with a base (e.g., sodium hydroxide solution). Extract the product with an organic solvent, dry the organic layer, and remove the solvent. The crude this compound can then be purified by recrystallization or column chromatography.

Chemical Reactivity and Potential Applications

The chemical reactivity of this compound is dictated by the interplay of its functional groups: the electron-donating amino and hydroxyl groups, and the bulky, hydrophobic tert-amyl group.[5][12]

General Reactivity

-

Reactions of the Amino and Hydroxyl Groups: Both the amino and hydroxyl groups can undergo typical reactions such as alkylation and acylation.[12] The presence of both groups in close proximity on the aromatic ring can also lead to cyclization reactions under certain conditions.[12]

-

Electrophilic Aromatic Substitution: The amino and hydroxyl groups are strongly activating and ortho-, para-directing.[5] This makes the aromatic ring susceptible to further electrophilic substitution.

-

Oxidation: Aminophenols are prone to oxidation, which can lead to the formation of colored polymeric species.[12]

Industrial and Research Applications

While specific, large-scale industrial applications of this compound are not extensively documented, its structural similarity to other alkylated aminophenols, such as 2-amino-4-tert-butylphenol, suggests its utility in several areas:[13][14]

-

Dye and Pigment Synthesis: It can serve as a key intermediate in the manufacturing of various dyes. For instance, the related compound 2-amino-4-tert-amyl-6-nitrophenol is used in the synthesis of the metal complex dye Orasol Red 2B.[5]

-

Fluorescent Whitening Agents: Its structural motifs are found in compounds used as optical brighteners in textiles, paper, and plastics.[13][14]

-

Agrochemicals: It has the potential to be a building block in the synthesis of certain pesticides.[13][14]

-

Specialty Polymer Additives: The phenolic and amino functionalities, combined with the alkyl group, make it a candidate for use in the synthesis of antioxidants and UV stabilizers for polymers.

-

Organic Synthesis: In a laboratory setting, it has been used in the synthesis of N¹-(2-hydroxy-5-tert-amylphenyl)-1,4,5,8-naphthalenetetracarboxylic-1,8-anhydride-4,5-imide.[2]

Safety and Handling

Proper handling of this compound is essential due to its potential hazards.

GHS Hazard Classification

The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides the following hazard statements for this compound:[1][2]

-

H315: Causes skin irritation.[1]

-

H319: Causes serious eye irritation.[1]

-

H335: May cause respiratory irritation.[1]

Recommended Handling Precautions

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat. In case of dust formation, a dust mask (e.g., N95) is recommended.[2]

-

Engineering Controls: Work in a well-ventilated area, preferably in a chemical fume hood.

-

Storage: Store in a tightly closed container in a dry and well-ventilated place.[2] It is classified as a combustible solid.[2]

Toxicological Profile

Analytical Methodologies

The purity and concentration of this compound can be determined using standard analytical techniques.

Chromatographic Methods

-

Gas Chromatography-Mass Spectrometry (GC-MS): Due to the polar nature of the amino and hydroxyl groups, direct analysis by GC-MS may result in poor peak shape. Derivatization, such as silylation, is often employed to increase the volatility and thermal stability of the analyte, leading to improved chromatographic performance.[4][6][15]

-

High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC with a C18 column and a mobile phase consisting of an organic solvent (e.g., acetonitrile) and an aqueous buffer is a suitable method for the analysis of aminophenols. Detection is typically achieved using a UV-Vis detector.

Sources

- 1. CN102267916A - Preparation process of 2-amino-4-tert-amyl-6-nitro-phenol - Google Patents [patents.google.com]

- 2. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 3. fishersci.com [fishersci.com]

- 4. Two-Step Derivatization of Amino Acids for Stable-Isotope Dilution GC–MS Analysis: Long-Term Stability of Methyl Ester-Pentafluoropropionic Derivatives in Toluene Extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 5. CN102267916B - Preparation process of 2-amino-4-tert-amyl-6-nitro-phenol - Google Patents [patents.google.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. US4568778A - Process for producing tert-amylphenols - Google Patents [patents.google.com]

- 8. Khan Academy [khanacademy.org]

- 9. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. Nitro Reduction - Common Conditions [commonorganicchemistry.com]

- 12. prepchem.com [prepchem.com]

- 13. nbinno.com [nbinno.com]

- 14. Chemoselective Nitration of Phenols with tert-Butyl Nitrite in Solution and on Solid Support - PMC [pmc.ncbi.nlm.nih.gov]

- 15. The Derivatization and Analysis of Amino Acids by GC-MS [merckmillipore.com]

An In-depth Technical Guide to 2-Amino-4-tert-amylphenol (CAS: 91339-74-1)

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This technical guide provides a comprehensive overview of 2-Amino-4-tert-amylphenol, a substituted aminophenol with potential applications in chemical synthesis and as a scaffold in drug discovery. This document moves beyond a simple recitation of facts to offer insights into its synthesis, potential biological activities, and analytical characterization, grounded in established chemical principles and data from related compounds.

Core Molecular Attributes

This compound is an aromatic organic compound featuring an aminophenol core substituted with a bulky tert-amyl group. This substitution pattern, particularly the steric hindrance imparted by the tert-amyl group, is crucial to its chemical reactivity and potential biological functions.

| Property | Value | Source |

| CAS Number | 91339-74-1 | [1] |

| Molecular Formula | C₁₁H₁₇NO | |

| Molecular Weight | 179.26 g/mol | |

| IUPAC Name | 2-amino-4-(2-methylbutan-2-yl)phenol | [2] |

| Melting Point | 119-120 °C | |

| Appearance | Not specified, likely a crystalline solid | |

| SMILES | CCC(C)(C)c1ccc(O)c(N)c1 | |

| InChI Key | APOFDNKYFPDSLE-UHFFFAOYSA-N |

Synthesis and Purification: A Proposed Pathway

Caption: Proposed synthetic workflow for this compound.

Step-by-Step Experimental Protocol (Proposed)

Step 1: Synthesis of p-tert-Amylphenol

-

To a stirred solution of phenol in a suitable solvent (e.g., petroleum ether), add a Lewis acid catalyst such as aluminum trichloride (AlCl₃).[3]

-

Slowly add tert-amyl alcohol to the reaction mixture at a controlled temperature (e.g., 15-25°C).[3]

-

After the addition is complete, allow the reaction to proceed for several hours.

-

Quench the reaction by pouring the mixture into dilute hydrochloric acid.

-

Separate the organic layer, wash with water, and purify by distillation to obtain p-tert-amylphenol.[3]

Step 2: Nitration of p-tert-Amylphenol

-

Dissolve the p-tert-amylphenol in a suitable solvent such as dichloromethane.[4]

-

Cool the solution (e.g., to 0-5°C) and slowly add a nitrating agent (e.g., a mixture of nitric acid and sulfuric acid). The regioselectivity of this step is critical, aiming for nitration ortho to the hydroxyl group.

-

After the addition, allow the reaction to warm to room temperature and stir until the reaction is complete (monitored by TLC).

-

Carefully quench the reaction with ice-water and separate the organic layer.

-

Wash the organic layer and purify the crude product, likely 2-nitro-4-tert-amylphenol, by chromatography or crystallization.

Step 3: Reduction of 2-Nitro-4-tert-amylphenol

-

Dissolve the 2-nitro-4-tert-amylphenol in an appropriate solvent (e.g., ethanol or acetic acid).

-

Add a reducing agent. Common methods include tin metal in concentrated hydrochloric acid or catalytic hydrogenation (H₂ gas with a palladium-on-carbon catalyst).[5]

-

Heat the reaction mixture if necessary and monitor the reaction progress by TLC.

-

Upon completion, neutralize the reaction mixture and extract the product into an organic solvent.

-

Purify the crude this compound by crystallization to yield the final product.

Potential Biological Activities and Applications in Drug Discovery

Direct studies on the biological activity of this compound are limited in publicly accessible literature. However, based on its structural features as a sterically hindered aminophenol, we can infer several potential areas of interest for drug development professionals.

Antioxidant and Anti-inflammatory Potential

Phenolic compounds are well-known for their antioxidant properties, and this activity can be influenced by the nature and position of substituents.[6] The presence of the electron-donating amino and hydroxyl groups on the aromatic ring suggests that this compound could act as a radical scavenger. Elongation of alkyl chains in p-alkylaminophenols has been shown to enhance antioxidant activity.[7]

Furthermore, many phenolic compounds exhibit anti-inflammatory effects by modulating key signaling pathways. Phytochemicals with phenolic structures have been shown to inhibit the TLR4/NF-κB signaling pathway, reducing the production of pro-inflammatory cytokines like TNF-α, IL-6, and IL-1β.[8] Some aminothiophene derivatives have demonstrated anti-inflammatory activity associated with the activation of the NRF2 pathway.[9][10][11]

Anticancer Activity

Derivatives of aminophenol have been investigated as potential anticancer agents. For instance, fenretinide, an aminophenol derivative of retinoic acid, exhibits antiproliferative properties.[12] Studies on p-alkylaminophenols have shown that their anticancer activities can be dependent on the length of the alkyl chain, with longer chains sometimes correlating with increased potency and cellular uptake.[13] These compounds can induce apoptosis in cancer cell lines.[13] The bulky tert-amyl group in this compound could play a role in its bioavailability and interaction with biological targets.

A Building Block for Bioactive Molecules

This compound serves as a valuable intermediate in the synthesis of more complex molecules. It has been used in the synthesis of N¹-(2-hydroxy-5-tert-amylphenyl)-1,4,5,8-naphthalenetetracarboxylic-1,8-anhydride-4,5-imide, a naphthalene diimide derivative.[14] Naphthalene diimides are a class of compounds with interesting electronic and photophysical properties, and they have been explored for various applications, including as DNA intercalators and in materials science.

The structurally related 2-Amino-4-tert-butylphenol is used to prepare intermediates for biologically important 2-(pyridyl)benzoxazole derivatives and as a component in organocatalysts.[15] This suggests that this compound could similarly be a versatile scaffold for generating libraries of compounds for biological screening.

Putative Signaling Pathway Interactions

Based on the known activities of structurally related phenolic and aminophenolic compounds, this compound could potentially interact with several key signaling pathways implicated in disease. It is important to emphasize that these are hypothetical interactions that require experimental validation.

Caption: Hypothetical signaling pathway interactions of this compound.

-

NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) Pathway: As a potential antioxidant, this compound could inhibit the activation of the NF-κB pathway, which is often triggered by oxidative stress. This would lead to a downstream reduction in the expression of inflammatory genes.[8]

-

NRF2 (Nuclear factor erythroid 2-related factor 2) Pathway: Some phenolic compounds are known to activate the NRF2 pathway, a master regulator of the antioxidant response.[9][10][11] Activation of NRF2 leads to the transcription of a battery of antioxidant and cytoprotective genes.

-

Apoptosis Pathways: The potential anticancer activity of this compound could be mediated by the induction of apoptosis. This could involve the generation of reactive oxygen species (ROS) at higher concentrations, a known mechanism for some phenolic anticancer agents, leading to the activation of caspase cascades.[12]

Analytical Methodologies

The accurate characterization and quantification of this compound are crucial for its use in research and development. Standard analytical techniques for substituted phenols are applicable.

High-Performance Liquid Chromatography (HPLC)

HPLC is a suitable method for the analysis of this compound. A reversed-phase method would be the most common approach.

-

Column: A C18 or C8 column would likely provide good retention and separation.

-

Mobile Phase: A gradient elution with a mixture of water (often with a modifier like formic acid or ammonium formate) and an organic solvent such as acetonitrile or methanol would be appropriate.

-

Detection: UV detection at a wavelength around 275-285 nm should be effective due to the aromatic nature of the compound. For higher specificity and structural confirmation, coupling the HPLC to a mass spectrometer (LC-MS) is recommended.

Gas Chromatography-Mass Spectrometry (GC-MS)

Direct analysis of this compound by GC-MS can be challenging due to the polar amino and hydroxyl groups, which can cause poor peak shape and thermal degradation.[16] Derivatization is therefore recommended to improve its volatility and thermal stability.

Caption: A typical workflow for the GC-MS analysis of this compound.

Derivatization Protocol (General):

-

Evaporate the solvent from the sample extract containing the analyte.

-

Add a silylating agent, such as N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), often with a catalyst like Trimethylchlorosilane (TMCS).[16]

-

Heat the mixture (e.g., at 70°C for 60 minutes) to facilitate the derivatization of the -OH and -NH₂ groups to their corresponding trimethylsilyl (TMS) ethers and amines.[16]

-

The resulting derivatized sample is then ready for GC-MS analysis.

Safety and Handling

This compound should be handled with appropriate safety precautions in a laboratory setting.

-

Hazard Classifications: It is classified as causing skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including gloves, safety glasses, and a lab coat. Use in a well-ventilated area or with a fume hood. A dust mask (e.g., N95) is recommended when handling the solid.

-

Storage: Store in a tightly closed container in a cool, dry place.

Conclusion and Future Perspectives

This compound is a chemical intermediate with a structural motif that suggests potential for further investigation in drug discovery. Its synthesis is achievable through established organic chemistry reactions. While specific biological data is currently lacking, its classification as a sterically hindered aminophenol points towards potential antioxidant, anti-inflammatory, and anticancer activities. Future research should focus on the experimental validation of these potential biological effects and the exploration of its utility as a scaffold for the synthesis of novel bioactive compounds. The analytical methods outlined in this guide provide a framework for the robust characterization and quantification of this compound in various research settings.

References

- Gudeika, D., et al. (2014). Synthesis and properties of dimeric naphthalene diimides. Chemija, 25(1), 28-36.

- Lee, H. Y., et al. (2018). Examination of aminophenol-containing compounds designed as antiproliferative agents and potential atypical retinoids. Bioorganic & Medicinal Chemistry Letters, 28(14), 2449-2453.

- Takahashi, N., et al. (2004). Enhancement of antioxidant activity of p-alkylaminophenols by alkyl chain elongation. Bioorganic & Medicinal Chemistry Letters, 14(18), 4755-4758.

- Google Patents. (n.d.). CN102267916B - Preparation process of 2-amino-4-tert-amyl-6-nitro-phenol. Google Patents.

- Google Patents. (n.d.). Preparation process of 2-amino-4-tert-amyl-6-nitro-phenol. Google Patents.

- ResearchGate. (n.d.). Some biologically active aminophenol-containing derivatives described in the literature. ResearchGate.

- Al-Amiery, A. A., et al. (2019). Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach. Molecules, 24(21), 3948.

- Organic Syntheses. (n.d.). 2-amino-4-nitrophenol. Organic Syntheses.

- Takahashi, N., et al. (2007). Potent anticancer activities of novel aminophenol analogues against various cancer cell lines. Bioorganic & Medicinal Chemistry, 15(2), 1124-1133.

- Carrillo-López, K. N., et al. (2021). The Anti-Inflammatory Properties of Phytochemicals and Their Effects on Epigenetic Mechanisms Involved in TLR4/NF-κB-Mediated Inflammation. Molecules, 26(16), 4915.

- Mak, K. K., et al. (2022). Synthesis and Anti-Inflammatory Activity of 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-Derived NRF2 Activators. ChemistryOpen, 11(10), e202200181.

- Mak, K. K., et al. (2022). Synthesis and Anti-Inflammatory Activity of 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-Derived NRF2 Activators. ChemistryOpen, 11(10), e202200181.

- National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database.

- Wang, H., et al. (2024). Discovery of Novel Ortho-Aminophenol Derivatives Targeting Lipid Peroxidation with Potent Antiferroptotic Activities. Journal of Medicinal Chemistry.

- International Agency for Research on Cancer. (1993). 2-Amino-4-nitrophenol. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, 57, 195-203.

- Farkas, O., et al. (2021). Structural Features of Small Molecule Antioxidants and Strategic Modifications to Improve Potential Bioactivity. Molecules, 26(16), 4995.

- Google Patents. (n.d.). 2-Aminophenol derivatives and process for their preparation. European Patent Office.

- Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Role of 2-Amino-4-tert-butylphenol in Modern Chemical Synthesis. Ningbo Inno Pharmchem Co., Ltd.

- ResearchGate. (n.d.). Synthesis and Anti-Inflammatory Activity of 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-Derived NRF2 Activators. ResearchGate.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. This compound | C11H17NO | CID 330042 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CN102267916B - Preparation process of 2-amino-4-tert-amyl-6-nitro-phenol - Google Patents [patents.google.com]

- 4. CN102267916A - Preparation process of 2-amino-4-tert-amyl-6-nitro-phenol - Google Patents [patents.google.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Structural Features of Small Molecule Antioxidants and Strategic Modifications to Improve Potential Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Enhancement of antioxidant activity of p-alkylaminophenols by alkyl chain elongation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The Anti-Inflammatory Properties of Phytochemicals and Their Effects on Epigenetic Mechanisms Involved in TLR4/NF-κB-Mediated Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis and Anti-Inflammatory Activity of 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-Derived NRF2 Activators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis and Anti‐Inflammatory Activity of 2‐Amino‐4,5,6,7‐tetrahydrobenzo[b]thiophene‐Derived NRF2 Activators - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Examination of aminophenol-containing compounds designed as antiproliferative agents and potential atypical retinoids - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Potent anticancer activities of novel aminophenol analogues against various cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mokslozurnalai.lmaleidykla.lt [mokslozurnalai.lmaleidykla.lt]

- 15. 2-Amino-4-tert-butylphenol 98 1199-46-8 [sigmaaldrich.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to 2-Amino-4-tert-amylphenol: Molecular Structure, Synthesis, and Inferred Biological Significance

This guide offers a comprehensive technical overview of 2-Amino-4-tert-amylphenol, a substituted phenol derivative of interest to researchers in organic synthesis, materials science, and drug discovery. By synthesizing fundamental chemical data with insights into its synthesis and the well-documented biological activities of related aminophenols, this document provides a foundational resource for professionals in the field.

Core Molecular and Physicochemical Profile

This compound, systematically named 2-amino-4-(2-methylbutan-2-yl)phenol, is an aromatic organic compound featuring an amino group and a hydroxyl group ortho to each other on a benzene ring, with a tert-amyl substituent at the para position relative to the hydroxyl group.[1] This specific arrangement of functional groups dictates its chemical reactivity and physical properties.

The presence of both an acidic hydroxyl group and a basic amino group makes this compound an amphoteric molecule, capable of reacting with both acids and bases.[2] The tert-amyl group, a bulky hydrophobic substituent, significantly influences its solubility and steric hindrance in chemical reactions.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | 2-amino-4-(2-methylbutan-2-yl)phenol | [1] |

| CAS Number | 91339-74-1 | |

| Molecular Formula | C₁₁H₁₇NO | [1] |

| Molecular Weight | 179.26 g/mol | |

| Melting Point | 119-120 °C | |

| Appearance | Solid | N/A |

| SMILES | CCC(C)(C)C1=CC(=C(C=C1)O)N | |

| InChI Key | APOFDNKYFPDSLE-UHFFFAOYSA-N |

Elucidation of the Molecular Structure: A Spectroscopic Approach

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the protons of the amino and hydroxyl groups, and the protons of the tert-amyl group. The aromatic protons would appear as a complex splitting pattern in the aromatic region (typically 6.5-7.5 ppm). The amino and hydroxyl protons would present as broad singlets, with their chemical shifts being solvent-dependent. The tert-amyl group would exhibit signals for the ethyl and two methyl groups.

¹³C NMR Spectroscopy: The carbon NMR spectrum would display unique signals for each carbon atom in the molecule. The aromatic carbons would resonate in the downfield region (110-160 ppm), with the carbons attached to the oxygen and nitrogen atoms being the most deshielded. The carbons of the tert-amyl group would appear in the aliphatic region (0-40 ppm).

Infrared (IR) Spectroscopy: The IR spectrum provides crucial information about the functional groups present. Key expected absorptions include:

-

O-H and N-H stretching: A broad band in the region of 3200-3600 cm⁻¹ corresponding to the hydroxyl and amino groups.

-

C-H stretching (aromatic and aliphatic): Peaks around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively.

-

C=C stretching (aromatic): Absorptions in the 1450-1600 cm⁻¹ region.

-

C-O and C-N stretching: Bands in the fingerprint region, typically between 1000-1300 cm⁻¹.

Mass Spectrometry (MS): Mass spectrometry would confirm the molecular weight of the compound. The molecular ion peak (M⁺) would be observed at m/z 179. The fragmentation pattern would likely involve the loss of alkyl fragments from the tert-amyl group and other characteristic cleavages of the aromatic ring. For related aminophenols, common fragmentation involves the loss of CO and HCO radicals.[3]

Synthesis of this compound: A Proposed Pathway

A plausible and efficient synthesis of this compound can be conceptualized from p-tert-amylphenol, a readily available starting material. The synthetic strategy involves a two-step process: electrophilic nitration of the phenol ring followed by the reduction of the nitro group to an amino group. This approach is supported by patents describing the synthesis of the related compound, 2-amino-4-tert-amyl-6-nitrophenol.[4][5]

Proposed Synthetic Workflow

Caption: Proposed two-step synthesis of this compound.

Step-by-Step Experimental Protocol (Hypothetical)

Step 1: Nitration of p-tert-amylphenol

-

Reaction Setup: In a three-necked flask equipped with a stirrer, dropping funnel, and thermometer, dissolve p-tert-amylphenol in a suitable solvent like glacial acetic acid.

-

Cooling: Cool the solution to 0-5 °C in an ice bath.

-

Nitrating Agent Addition: Slowly add a nitrating mixture (e.g., a mixture of concentrated nitric acid and sulfuric acid) dropwise while maintaining the temperature below 10 °C. The ortho-directing effect of the hydroxyl group will favor the formation of 2-nitro-4-tert-amylphenol.

-

Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, pour the mixture into ice-water to precipitate the product.

-

Purification: Filter the crude product, wash with water, and recrystallize from a suitable solvent (e.g., ethanol/water) to obtain pure 2-nitro-4-tert-amylphenol.

Step 2: Reduction of 2-Nitro-4-tert-amylphenol

-

Reaction Setup: In a flask, dissolve the synthesized 2-nitro-4-tert-amylphenol in a solvent like ethanol or methanol.

-

Catalyst Addition: Add a catalytic amount of a reducing agent such as palladium on carbon (Pd/C).

-

Hydrogenation: Subject the mixture to a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) and stir vigorously at room temperature.

-

Reaction Monitoring: Monitor the disappearance of the starting material by TLC.

-

Work-up: Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst.

-

Isolation and Purification: Evaporate the solvent under reduced pressure to yield the crude this compound. Further purification can be achieved by recrystallization or column chromatography.

Applications in Chemical Synthesis

The primary documented application of this compound is as a chemical intermediate in the synthesis of more complex molecules.[] Its bifunctional nature (amino and hydroxyl groups) allows it to participate in a variety of chemical reactions, making it a valuable building block.

-

Dye and Pigment Synthesis: Aminophenols are widely used as precursors in the manufacturing of various classes of dyes and stains.[2] The specific structure of this compound makes it suitable for producing specialized dyes with particular color and fastness properties. It is a known intermediate for the synthesis of the metal complex dye Orasol Red 2B.[4][5]

-

Polymer Chemistry: Substituted phenols can be used as monomers or additives in polymer synthesis. The antioxidant properties inherent to the phenolic structure may also impart stability to polymeric materials.[7]

-

Organic Synthesis: It serves as a precursor for creating a diverse range of organic molecules through reactions involving its amino and hydroxyl functionalities. For instance, it has been used in the synthesis of N¹-(2-hydroxy-5-tert-amylphenyl)-1,4,5,8-naphthalenetetracarboxylic-1,8-anhydride-4,5-imide.

Inferred Biological Activities and Toxicological Profile

Direct experimental data on the biological activities of this compound is scarce in the public domain. However, by examining the well-documented properties of its parent compound, aminophenol, and its isomers, we can infer potential biological effects and toxicological concerns.

Antioxidant Properties

Phenolic compounds are well-known for their antioxidant activity, which is attributed to their ability to donate a hydrogen atom from the hydroxyl group to neutralize free radicals.[7][8] The resulting phenoxy radical is stabilized by resonance. The presence of an electron-donating amino group on the aromatic ring is expected to enhance this antioxidant potential. Therefore, this compound is likely to possess antioxidant properties.

Potential Toxicity

The toxicity of aminophenol isomers is well-documented and varies depending on the position of the functional groups.[9][10] p-Aminophenol, in particular, is known to be nephrotoxic (toxic to the kidneys).[2][11] This toxicity is associated with the formation of reactive metabolites that can cause cellular damage.[11] Given the structural similarity, it is prudent to handle this compound with care, assuming it may exhibit similar toxicological properties. General hazards associated with aminophenols include skin and eye irritation, and at high levels, they can lead to methemoglobinemia.[12]

Enzyme Inhibition

Derivatives of aminophenols have been investigated as inhibitors of various enzymes. For example, some aminophenol-based compounds have been designed as inhibitors of Factor Xa, a key enzyme in the blood coagulation cascade.[13] Additionally, aminophenol derivatives have shown inhibitory activity against carbonic anhydrase isozymes.[14] It is plausible that this compound could serve as a scaffold for the development of novel enzyme inhibitors.

Antimicrobial and Anticancer Potential

Recent research has explored the antimicrobial and anticancer activities of various 4-aminophenol derivatives.[15] These studies have shown that modifications to the aminophenol structure can lead to compounds with significant biological activity against various bacterial strains and cancer cell lines.[16] This suggests that this compound could be a starting point for the synthesis of new therapeutic agents.

Analytical Methodologies

The quality control and quantification of this compound in various matrices would likely employ standard chromatographic techniques.

High-Performance Liquid Chromatography (HPLC)

HPLC is a robust and versatile method for the analysis of aminophenols.[17][18][19] A reversed-phase HPLC method would be suitable for the separation and quantification of this compound.

Hypothetical HPLC Method:

-

Column: C18 reversed-phase column.

-

Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier like methanol or acetonitrile.

-

Detection: UV detection at a wavelength corresponding to the absorbance maximum of the compound (likely in the range of 270-290 nm).[18] For higher sensitivity, amperometric detection can also be employed.[20]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is another powerful technique for the analysis of aminophenols, often requiring derivatization to improve volatility and chromatographic performance.[21][22]

Hypothetical GC-MS Method:

-

Derivatization: Acetylation of the amino and hydroxyl groups with a reagent like acetic anhydride to form a more volatile derivative.

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

-

Carrier Gas: Helium.

-

Detection: Mass spectrometry in either full scan mode for identification or selected ion monitoring (SIM) mode for quantification.

Workflow for Analytical Method Validation

Caption: A generalized workflow for the validation of an analytical method.

Conclusion

This compound is a valuable chemical intermediate with a well-defined molecular structure and a plausible synthetic route. While its primary applications are currently in the synthesis of dyes and other complex organic molecules, the known biological activities of structurally related aminophenols suggest a potential for this compound to be explored in the fields of medicinal chemistry and materials science. Further research into its specific biological profile is warranted to fully elucidate its potential as a lead compound for drug discovery or as a functional additive in various materials. This guide serves as a foundational resource to stimulate and support such future investigations.

References

- Lipscomb, J. A., & Perumal Kuppusamy, S. (2016). Isomer-specific toxicity profiles of aminophenols. CDC Stacks. [Link]

- ResearchG

- PubMed. (n.d.). Heteroaryl-substituted phenols as potential antioxidants. [Link]

- SpringerLink. (2025). Monitoring of aminophenol isomers in surface water samples using a new HPLC method. [Link]

- SIELC Technologies. (n.d.). HPLC Method for Analysis of 4-Aminophenol on Primesep 100 Column. [Link]

- ACS Publications. (1978). Antioxidative Properties of Phenyl-Substituted Phenols. [Link]

- MDPI. (n.d.). Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach. [Link]

- PubMed. (n.d.).

- NJ.gov. (n.d.). AMINOPHENOLS (mixed isomers) HAZARD SUMMARY. [Link]

- EPA. (2005). Provisional Peer Reviewed Toxicity Values for p-Aminophenol. [Link]

- MDPI. (n.d.). Antioxidant Activity of Synthetic Polymers of Phenolic Compounds. [Link]

- ACS Publications. (n.d.). Antioxidant Inhibition by Substituted Phenols. Antioxidant Efficacy as a Function of Structure and Reactivity. [Link]

- ResearchGate. (n.d.).

- HELIX Chromatography. (n.d.). HPLC Methods for analysis of 4-Aminophenol. [Link]

- Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Role of 2-Amino-4-tert-butylphenol in Modern Chemical Synthesis. [Link]

- PubMed Central. (2023).

- PubMed. (n.d.). Determination of 4-aminophenol impurities in multicomponent analgesic preparations by HPLC with amperometric detection. [Link]

- PubMed. (n.d.). Design and synthesis of aminophenol-based factor Xa inhibitors. [Link]

- DergiPark. (2018).

- PubMed Central. (2023).

- MDPI. (n.d.). GC-MS Analysis with In Situ Derivatization for Managing Toxic Oxidative Hair Dye Ingredients in Hair Products. [Link]

- Google Patents. (n.d.). Preparation process of 2-amino-4-tert-amyl-6-nitro-phenol.

- Google Patents. (n.d.). CN102267916B - Preparation process of 2-amino-4-tert-amyl-6-nitro-phenol.

- Wikipedia. (n.d.). Paracetamol. [Link]

- ResearchGate. (n.d.). Integrals of discriminatory metabolites identified by GC–MS analysis of.... [Link]

- ResearchGate. (n.d.). Oxidation of p-aminophenol catalyzed by horseradish peroxidase and prostaglandin synthase. [Link]

- IRJET. (n.d.).

- Human Metabolome Database. (n.d.). Predicted GC-MS Spectrum - 4-Aminophenol GC-MS (1 TMS) - 70eV, Positive (HMDB0001169). [Link]

- NCBI. (n.d.). 2-AMINO-4-NITROPHENOL. [Link]

- PubChem. (n.d.). This compound. [Link]

- Cosmetic Science. (2024). Hair Dye Products in Cosmetic Science. [Link]

- MDPI. (n.d.).

- FDA. (2025). Hair Dyes. [Link]

- Research Journal of Topical and Cosmetic Sciences. (n.d.). Review: Mechanism of Hair Dying and their safety aspects. [Link]

Sources

- 1. This compound | C11H17NO | CID 330042 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. CN102267916A - Preparation process of 2-amino-4-tert-amyl-6-nitro-phenol - Google Patents [patents.google.com]

- 5. CN102267916B - Preparation process of 2-amino-4-tert-amyl-6-nitro-phenol - Google Patents [patents.google.com]

- 7. Antioxidant Activity of Synthetic Polymers of Phenolic Compounds [mdpi.com]

- 8. Antioxidant Activity of Natural Phenols and Derived Hydroxylated Biphenyls - PMC [pmc.ncbi.nlm.nih.gov]

- 9. stacks.cdc.gov [stacks.cdc.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. p-aminophenol nephrotoxicity: biosynthesis of toxic glutathione conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. nj.gov [nj.gov]

- 13. Design and synthesis of aminophenol-based factor Xa inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. dergipark.org.tr [dergipark.org.tr]

- 15. mdpi.com [mdpi.com]

- 16. Examination of aminophenol-containing compounds designed as antiproliferative agents and potential atypical retinoids - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. researchgate.net [researchgate.net]

- 19. HPLC Method for Analysis of 4-Aminophenol on Primesep 100 Column | SIELC Technologies [sielc.com]

- 20. Determination of 4-aminophenol impurities in multicomponent analgesic preparations by HPLC with amperometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. mdpi.com [mdpi.com]

- 22. irjet.net [irjet.net]

A Comprehensive Technical Guide to the Synthesis of 2-Amino-4-tert-amylphenol

Abstract

This technical guide provides a detailed exploration of a viable and robust synthesis pathway for 2-Amino-4-tert-amylphenol, a valuable chemical intermediate. The document is structured to provide researchers, scientists, and drug development professionals with a deep understanding of the synthetic strategy, from starting materials to the final purified product. Each stage of the synthesis—Friedel-Crafts alkylation, regioselective nitration, and nitro group reduction—is meticulously detailed with step-by-step protocols, mechanistic insights, and data presentation. The causality behind experimental choices is explained to ensure both reproducibility and a foundational understanding of the chemical transformations. This guide emphasizes scientific integrity, with protocols designed as self-validating systems and key claims supported by authoritative references.

Introduction and Strategic Overview

This compound is an important aromatic compound featuring both an amine and a hydroxyl group, making it a versatile precursor in the synthesis of dyes, pigments, and various pharmaceutical and bioactive molecules. Its synthesis requires a carefully planned, multi-step approach to ensure proper regiochemical control and high yields. The most logical and industrially scalable pathway proceeds via three core transformations, as outlined in this guide:

-

Step 1: Friedel-Crafts Alkylation of phenol to introduce the tert-amyl group at the para-position, yielding 4-tert-amylphenol.

-

Step 2: Regioselective Ortho-Nitration of 4-tert-amylphenol to install a nitro group at the 2-position, forming the key intermediate, 2-nitro-4-tert-amylphenol.

-

Step 3: Catalytic Reduction of the nitro group to an amine, yielding the final product, this compound.

This strategy is predicated on the directing effects of the hydroxyl group on the phenol ring, which activates the ortho and para positions for electrophilic substitution. By first blocking the more sterically accessible para position with the bulky tert-amyl group, the subsequent nitration is directed primarily to the ortho position.

Synthesis Pathway and Experimental Protocols

The overall synthesis pathway is depicted below. Each step is followed by a detailed experimental protocol and scientific rationale.

Caption: Overall synthesis pathway for this compound.

Step 1: Synthesis of 4-tert-Amylphenol via Friedel-Crafts Alkylation

Mechanistic Rationale: This reaction is a classic electrophilic aromatic substitution. The Lewis acid catalyst, aluminum trichloride (AlCl₃), facilitates the formation of a tert-amyl carbocation from tert-amyl alcohol. This electrophile is then attacked by the electron-rich phenol ring. The hydroxyl group is a strong ortho-, para-director. Due to the steric bulk of the incoming tert-amyl group, substitution occurs preferentially at the less hindered para-position.[1]

Experimental Protocol:

-

Reactor Setup: Equip a dry 1L three-necked round-bottom flask with a mechanical stirrer, a dropping funnel, and a thermometer. Place the flask in an ice-water bath.

-

Charge Reagents: Charge the flask with phenol (94 g, 1.0 mol), tert-amyl alcohol (88 g, 1.0 mol), and petroleum ether (150 mL). Begin stirring to form a homogeneous solution.

-

Catalyst Addition: Cool the mixture to 15-20°C. Slowly and portion-wise, add anhydrous aluminum trichloride (67 g, 0.5 mol) over 1 hour, ensuring the temperature does not exceed 25°C.

-

Reaction: After the addition is complete, maintain the reaction mixture at 20-25°C with continuous stirring for 4-5 hours.

-

Quenching: Carefully pour the reaction mixture into a 2L beaker containing 500 mL of 15% hydrochloric acid in an ice bath with vigorous stirring.

-

Workup: Transfer the mixture to a separatory funnel. Separate the organic layer, wash it twice with 200 mL of water, and then dry it over anhydrous sodium sulfate.

-

Purification: Filter off the drying agent. Remove the petroleum ether solvent by distillation under atmospheric pressure. The crude product is then purified by vacuum distillation to yield pure 4-tert-amylphenol.

| Parameter | Value | Reference |

| Phenol | 1.0 mol | [1] |

| tert-Amyl Alcohol | 1.0 mol | [1] |

| AlCl₃ Catalyst | 0.5 mol | [1] |

| Reaction Temperature | 15-25°C | [1] |

| Reaction Time | 4-5 hours | [1] |

Table 1: Key parameters for the synthesis of 4-tert-Amylphenol.

Step 2: Regioselective Nitration of 4-tert-Amylphenol

Mechanistic Rationale: The nitration of phenols requires careful control to prevent over-reaction and to achieve the desired regioselectivity. The hydroxyl group is a powerful activating group, making the ring susceptible to oxidation by strong nitric acid. Using dilute nitric acid in a biphasic system at low temperatures mitigates this. The addition of a catalytic amount of sodium nitrite (NaNO₂) generates nitrous acid, which is believed to form the initial nitrosating agent. The resulting nitroso-phenol is then rapidly oxidized to the nitrophenol.[2] This method provides excellent regioselectivity for the ortho position, as the para position is already blocked.

Experimental Protocol:

-

Reactor Setup: In a 600 mL round-bottom flask equipped with a mechanical stirrer and a dropping funnel, dissolve 4-tert-amylphenol (32.8 g, 0.2 mol) in 200 mL of ethyl acetate.

-

Cooling: Cool the solution to 0°C using an ice-salt bath.

-

Nitrating Agent Addition: Prepare a solution of nitric acid (13 mL) in water (13 mL). Add this solution dropwise to the stirred phenol solution over 15 minutes, maintaining the temperature at 0°C.

-

Catalyst Addition: Add a catalytic amount of sodium nitrite (approx. 0.1 g).

-

Reaction: Stir the mixture vigorously at 0°C for 45-60 minutes. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup: Upon completion, wash the reaction mixture with 100 mL of 1N HCl. Separate the organic layer, dry it over anhydrous magnesium sulfate (MgSO₄), and filter.

-

Isolation: Remove the ethyl acetate under reduced pressure (rotary evaporator) to yield crude 2-nitro-4-tert-amylphenol, which can be used in the next step without further purification.

| Parameter | Value | Reference |

| Starting Material | 4-tert-Amylphenol (0.2 mol) | [2] |

| Nitrating Agent | Dilute Nitric Acid | [2] |

| Catalyst | Sodium Nitrite (catalytic) | [2] |

| Solvent | Ethyl Acetate | [2] |

| Temperature | 0°C | [2] |

| Reaction Time | 45-60 minutes | [2] |

Table 2: Optimized conditions for the regioselective nitration.

Step 3: Reduction of 2-Nitro-4-tert-amylphenol

Mechanistic Rationale: Catalytic hydrogenation is a clean, efficient, and high-yielding method for the reduction of aromatic nitro groups to amines.[2] Palladium on carbon (Pd/C) is a highly effective catalyst for this transformation. The reaction involves the adsorption of the nitro compound and hydrogen gas onto the surface of the palladium catalyst, where the transfer of hydrogen atoms occurs, leading to the reduction of the nitro group. The primary byproduct is water, making product isolation straightforward.

Experimental Protocol:

-

Reactor Setup: Place the crude 2-nitro-4-tert-amylphenol (approx. 0.19 mol) from the previous step into a Parr hydrogenation bottle or a suitable high-pressure reactor.

-

Solvent and Catalyst: Add 100 mL of ethyl acetate and 10% Palladium on Carbon (Pd/C) catalyst (approx. 1-2 g, handle with care as it can be pyrophoric).

-

Hydrogenation: Seal the reactor and place it on a Parr hydrogenator. Purge the system with nitrogen, then with hydrogen. Pressurize the reactor to 50 psi with hydrogen gas.

-

Reaction: Agitate the mixture at room temperature for 1-2 hours. The reaction is typically exothermic and can be monitored by the cessation of hydrogen uptake.

-

Catalyst Removal: Once the reaction is complete, carefully vent the reactor and purge with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad with a small amount of ethyl acetate.

-

Crystallization and Isolation: Combine the filtrates and remove the ethyl acetate under reduced pressure. The resulting crude solid can be recrystallized from a solvent/anti-solvent system such as heptane or ethanol/water to yield pure this compound as crystalline solid.[2]

| Parameter | Value | Reference |

| Substrate | 2-Nitro-4-tert-amylphenol | [2] |

| Catalyst | 10% Palladium on Carbon | [2] |

| Hydrogen Pressure | 50 psi | [2] |

| Solvent | Ethyl Acetate | [2] |

| Temperature | Room Temperature | [2] |

| Reaction Time | 1-2 hours | [2] |

Table 3: Conditions for catalytic hydrogenation.

Product Characterization and Quality Control

Ensuring the identity and purity of the final product is critical. A combination of analytical techniques should be employed.

Caption: Quality control workflow for this compound.

-

Melting Point: The purified this compound should exhibit a sharp melting point in the range of 119-120°C.

-

Spectroscopy:

-

FTIR (Fourier-Transform Infrared Spectroscopy): The IR spectrum should show characteristic peaks for O-H and N-H stretches (typically broad in the 3200-3500 cm⁻¹ region), and aromatic C-H stretches.

-

NMR (Nuclear Magnetic Resonance Spectroscopy): ¹H and ¹³C NMR spectroscopy will confirm the exact structure, showing distinct signals for the aromatic protons, the tert-amyl group, and the protons of the amine and hydroxyl groups.[3]

-

-

Chromatography:

Conclusion

The synthesis pathway detailed in this guide, commencing with a Friedel-Crafts alkylation of phenol, followed by a regioselective ortho-nitration and culminating in a catalytic hydrogenation, represents a reliable and well-documented method for producing this compound. By carefully controlling reaction conditions, particularly during the critical nitration step, high yields and purity can be achieved. The provided protocols are based on established chemical principles and analogous procedures from peer-reviewed literature and patents, offering a solid foundation for laboratory-scale synthesis and process development.

References

- Google Patents. (n.d.). Preparation process of 2-amino-4-tert-amyl-6-nitro-phenol. CN102267916A.

- PrepChem. (n.d.). Synthesis of 2-nitro-4-t-butyl phenol.

- Google Patents. (n.d.). Preparation process of 2-amino-4-tert-amyl-6-nitro-phenol. CN102267916B.

- Savinov, S. N., et al. (2009). Chemoselective Nitration of Phenols with tert-Butyl Nitrite in Solution and on Solid Support. Organic Letters, 11(15), 3322–3325.

- Hartman, W. W., & Silloway, H. L. (1946). 2-AMINO-4-NITROPHENOL. Organic Syntheses, 26, 3.

- Shafiee, G. H., et al. (2012). An Efficient and Regioselective Nitration of Phenols Using NH4NO3, KHSO4. E-Journal of Chemistry, 9(3), 1335-1339.

- Savinov, S. N., et al. (2009). Chemoselective Nitration of Phenols with tert-Butyl Nitrite in Solution and on Solid Support.

- Google Patents. (n.d.). Selective nitration process. US2868844A.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 330042, this compound.

- Analytice. (n.d.). 2-Amino-4-nitrophenol - analysis.

- Google Patents. (n.d.). Process for the preparation of 2-amino-4-nitrophenol. US4329503A.

- MDPI. (2022). Reduction of 4-Nitrophenol to 4-Aminophenol by Reusable CuFe5O8-Based Catalysts Synthesized by Co-Precipitation Method.

Sources

- 1. CN102267916B - Preparation process of 2-amino-4-tert-amyl-6-nitro-phenol - Google Patents [patents.google.com]

- 2. prepchem.com [prepchem.com]

- 3. This compound | C11H17NO | CID 330042 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-Amino-4-nitrophenol - analysis - Analytice [analytice.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

"2-Amino-4-tert-amylphenol" chemical precursors

An In-depth Technical Guide to the Chemical Precursors and Synthesis of 2-Amino-4-tert-amylphenol

Abstract

This compound is a significant chemical intermediate, primarily utilized in the synthesis of specialized dyes and pigments, such as metal complex dyes like Orasol Red 2B.[1][2] Its molecular structure, featuring an amino group and a hydroxyl group on a phenol ring substituted with a bulky tert-amyl group, imparts unique properties to the final products. This guide provides a comprehensive technical overview of the primary synthetic pathways to this compound, focusing on its direct precursors and the underlying chemical principles. The predominant industrial synthesis is a multi-step process that begins with the Friedel-Crafts alkylation of phenol to produce the key intermediate, p-tert-amylphenol, followed by a sequential nitration and reduction to yield the final product. Each stage is examined in detail, including reaction mechanisms, protocol standards, and process variables.

Part I: Synthesis of the Core Precursor: p-tert-Amylphenol

The foundational precursor for the synthesis of this compound is p-tert-amylphenol. This intermediate is synthesized via the electrophilic aromatic substitution of phenol with a tert-amylating agent, a classic example of a Friedel-Crafts alkylation reaction.

Governing Reaction: Friedel-Crafts Alkylation

The core of this synthesis is the acid-catalyzed alkylation of phenol. The tert-amyl group is installed onto the aromatic ring, primarily at the para position due to steric hindrance from the hydroxyl group and the bulky incoming electrophile.

Causality Behind Experimental Choices:

-

Catalyst: A strong Lewis acid like aluminum chloride (AlCl₃) or a solid acid catalyst such as an acidic ion exchange resin is required to generate the electrophile—the tert-amyl carbocation—from its source.[2][3][4] The catalyst polarizes the C-O bond of tert-amyl alcohol or reacts with an isoamylene, facilitating the formation of the relatively stable tertiary carbocation.

-

Reactants: Phenol serves as the nucleophilic aromatic ring. The alkylating agent is typically tert-amyl alcohol (2-methyl-2-butanol) or isoamylene (2-methyl-2-butene and/or 2-methyl-1-butene).[3][4][5][6]

-

Temperature Control: The reaction is exothermic and must be controlled (e.g., 15-25°C) to minimize side reactions, such as the formation of the ortho-isomer (o-tert-amylphenol) and di- or tri-alkylated products (2,4-di-tert-amylphenol).[1][3][4]

Experimental Protocol: Synthesis of p-tert-Amylphenol

The following protocol is a representative synthesis derived from established industrial processes.[1][2]

Step-by-Step Methodology:

-

Reactor Setup: Charge a suitable reactor with an organic solvent (e.g., 90-100 parts petroleum ether) and phenol (e.g., 33-36 parts).[2]

-

Initial Cooling: Begin stirring and cool the mixture to the target reaction temperature, typically between 15°C and 25°C.

-

Catalyst Addition: Slowly add the aluminum trichloride catalyst. The slow addition is critical to manage the exothermic reaction.

-

Alkylation Agent Addition: Introduce the tert-amyl alcohol (e.g., 30 parts) to the mixture.

-

Reaction Maintenance: Maintain the temperature between 15-25°C with constant stirring for a period of 3-5 hours to ensure complete reaction.[2]

-

Quenching: After the reaction period, the mixture is carefully poured into a dilute acid solution (e.g., 200 parts of 15% hydrochloric acid) to quench the catalyst and separate the phases.

-

Workup and Purification: The organic (oil) layer is separated and washed with water. The solvent is first removed by atmospheric distillation, followed by vacuum distillation of the crude product to isolate pure p-tert-amylphenol.

Data Summary: Alkylation Conditions

| Parameter | Value / Reagent | Source / Rationale |

| Substrate | Phenol | The aromatic core for alkylation. |

| Alkylating Agent | tert-Amyl Alcohol or Isoamylene | Source of the tert-amyl electrophile.[3][4][5] |

| Catalyst | Aluminum Chloride, Acidic Ion Exchange Resin | Generates the tert-amyl carbocation.[2][3][4] |

| Temperature | 15 – 40°C | Balances reaction rate while minimizing byproducts.[1][3] |

| Reaction Time | 3 – 7 hours | Required for achieving high conversion.[2][4] |

| Solvent | Petroleum Ether, Dichloromethane, etc. | Provides a medium for the reaction.[1][2] |

Workflow Visualization

Caption: Friedel-Crafts alkylation workflow for p-tert-amylphenol.

Part II: Conversion of p-tert-Amylphenol to this compound

With the core precursor, p-tert-amylphenol, in hand, the synthesis proceeds through a well-defined two-step sequence: nitration followed by reduction.

Step 1: Nitration of p-tert-Amylphenol

This step introduces a nitro group (-NO₂) onto the aromatic ring. The hydroxyl and tert-amyl groups are both ortho, para-directing. Since the para position is already occupied by the tert-amyl group, the nitration is directed to one of the ortho positions relative to the hydroxyl group.

Mechanism & Causality:

-

Electrophile Generation: The active electrophile, the nitronium ion (NO₂⁺), is typically generated from nitric acid. The reaction is often performed in a solvent like dichloromethane or acetic acid.[1]

-

Regioselectivity: The powerful activating and ortho-directing hydroxyl group ensures that the nitration occurs at the position adjacent (ortho) to it, yielding 2-nitro-4-tert-amylphenol.

-

Reaction Control: The reaction temperature is kept low (initially around 15°C) during the addition of nitric acid to control the highly exothermic nitration process and prevent over-nitration or oxidative side reactions.[1][7]

Experimental Protocol: Nitration

The following protocol is based on patent literature for the synthesis of 2-amino-4-tert-amyl-6-nitrophenol, which involves a similar nitration step.[1][2] The target here is the mono-nitro product.

Step-by-Step Methodology:

-

Dissolution: Dissolve p-tert-amylphenol (e.g., 45 parts) in an organic solvent (e.g., 100 parts dichloromethane) in a reactor.[1]

-

Cooling: Cool the solution to approximately 15°C with stirring.

-

Nitrating Agent Addition: Slowly add dilute nitric acid (e.g., 35% concentration) dropwise. The molar ratio of nitric acid to the phenol is a critical parameter, typically controlled to favor mono-nitration.[1]

-

Initial Reaction: After the addition is complete, continue stirring at 15°C for 2 hours.

-

Heating: Raise the temperature to 55-65°C and hold for an additional 2 hours to drive the reaction to completion.[1]

-

Workup: Cool the mixture to room temperature and allow the layers to separate. The organic layer containing the 2-nitro-4-tert-amylphenol is processed for the next step.

Data Summary: Nitration Conditions

| Parameter | Value / Reagent | Source / Rationale |

| Substrate | p-tert-Amylphenol | The molecule to be nitrated. |

| Nitrating Agent | Dilute Nitric Acid (30-50%) | Provides the nitronium ion electrophile.[1] |

| Solvent | Dichloromethane, Acetic Acid, CCl₄ | Inert solvent to control reaction medium.[1] |

| Temperature | 15°C (initial), 55-65°C (final) | Controlled to manage exothermicity and ensure completion.[1] |

| Molar Ratio | HNO₃ : Phenol ≈ 2.2-4 : 1 | Ratio is optimized to achieve desired nitration.[1] |

Step 2: Reduction of 2-Nitro-4-tert-amylphenol

The final step is the chemical reduction of the nitro group (-NO₂) to a primary amine group (-NH₂). This transformation is a cornerstone of aromatic chemistry, with several reliable methods available.

Mechanism & Causality:

-

Reducing Agent: The choice of reducing agent is critical. For industrial synthesis, reagents like sodium hydrosulfide (NaSH) or sodium sulfide are often used due to their effectiveness and cost.[2][8] These reagents are suitable for selectively reducing a nitro group in the presence of the phenol hydroxyl group.

-

Alternative Methods: Other common methods for nitro group reduction include catalytic hydrogenation (e.g., H₂ over Pd/C or Raney Nickel) and metal-acid systems (e.g., Fe/HCl, SnCl₂).[8][9][10] Catalytic hydrogenation is very clean but can be more expensive and require specialized pressure equipment.

Experimental Protocol: Reduction

This protocol details the reduction using sodium hydrosulfide, as described in patent filings.[2]

Step-by-Step Methodology:

-

Reactor Charge: The crude nitrated material from the previous step is transferred to a reduction reactor. Ethanol (5 parts) and DMF (1 part) may be added as co-solvents.[2]

-

Heating: The mixture is heated to approximately 85°C.

-

Reductant Addition: A solution of the reducing agent, such as 30% sodium hydrosulfide (NaSH), is added dropwise over about 30 minutes.[2]

-

Reaction Hold: The temperature is maintained for a period to ensure the reduction is complete.

-

Neutralization & Isolation: The mixture is cooled, and the pH is adjusted to ~8 with concentrated hydrochloric acid, causing the product to precipitate.

-

Purification: The crude product is collected by filtration. Further purification can be achieved by treating an aqueous solution of the material with activated carbon, followed by hot filtration and recrystallization upon cooling.[2]

Data Summary: Common Reduction Methods

| Reducing Agent | Conditions | Advantages & Considerations |

| Sodium Hydrosulfide (NaSH) | Aqueous/Alcoholic solution, 70-95°C | Cost-effective, good for selective reduction.[2][8] |

| Catalytic Hydrogenation (H₂/Pd-C) | H₂ gas (e.g., 50 psi), Ethyl Acetate solvent | High yield, clean byproducts (water). Requires pressure setup.[9][10] |

| Iron (Fe) in Acid | Fe powder, Acetic or Hydrochloric Acid | Mild, tolerates other functional groups.[9] |

| Tin(II) Chloride (SnCl₂) | Acidic conditions | Mild method, good for laboratory scale.[8][9] |

Workflow Visualization

Caption: Synthesis pathway from p-tert-amylphenol to the final product.

Conclusion

The synthesis of this compound is a well-established industrial process rooted in fundamental organic reactions. The primary route relies on two key precursors: phenol and a tert-amylating agent (such as tert-amyl alcohol). These are first converted to p-tert-amylphenol via Friedel-Crafts alkylation. This intermediate then undergoes a regioselective nitration to form 2-nitro-4-tert-amylphenol, which is the immediate precursor to the final product. The synthesis is completed by the reduction of the nitro group to an amine. Understanding the causality behind the choice of reagents, catalysts, and reaction conditions at each stage is paramount for achieving high yields and purity, ensuring the viability of this process for researchers and chemical industry professionals.

References

- Preparation process of 2-amino-4-tert-amyl-6-nitro-phenol.

- CN102267916B - Preparation process of 2-amino-4-tert-amyl-6-nitro-phenol.

- Chemoselective Nitration of Phenols with tert-Butyl Nitrite in Solution and on Solid Support.

- CN101696169B - The synthetic method of o-nitro p-tert-butylphenol.

- 2-amino-4-nitrophenol. Organic Syntheses Procedure. [Link]

- Reduction of nitro compounds. Wikipedia. [Link]

- GB1468362A - Alkylation of p-aminophenol.

- Nitro Reduction - Common Conditions. Organic Chemistry Portal. [Link]

- SYNTHESIS LAB # 10: NITRATION OF PHENOL.

- US4568778A - Process for producing tert-amylphenols.

- Catalytic production of tert-amylphenols - European Patent Office - EP 0153181 A2.

- Nitration of phenolic compounds and oxidation of hydroquinones using tetrabutylammonium chromate and dichromate under aprotic conditions. Indian Academy of Sciences. [Link]

- US3519693A - Nitration process for phenolic compounds.

- Alkylation of phenol with tert.-amyl alcohol | Request PDF.

- Synthesis of 2-nitro-4-t-butyl phenol. PrepChem.com. [Link]

- tert-Amyl alcohol. Sciencemadness Wiki. [Link]

Sources

- 1. CN102267916A - Preparation process of 2-amino-4-tert-amyl-6-nitro-phenol - Google Patents [patents.google.com]

- 2. CN102267916B - Preparation process of 2-amino-4-tert-amyl-6-nitro-phenol - Google Patents [patents.google.com]

- 3. US4568778A - Process for producing tert-amylphenols - Google Patents [patents.google.com]

- 4. data.epo.org [data.epo.org]

- 5. researchgate.net [researchgate.net]

- 6. tert-Amyl alcohol - Sciencemadness Wiki [sciencemadness.org]

- 7. CN101696169B - The synthetic method of o-nitro p-tert-butylphenol - Google Patents [patents.google.com]

- 8. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]

- 9. Nitro Reduction - Common Conditions [commonorganicchemistry.com]

- 10. prepchem.com [prepchem.com]

An In-Depth Technical Guide to 2-Amino-4-tert-amylphenol

For Researchers, Scientists, and Drug Development Professionals

Core Directive: A Comprehensive Monograph

This technical guide offers a detailed exploration of 2-Amino-4-tert-amylphenol, a substituted phenol derivative of interest in various chemical and pharmaceutical domains. Moving beyond a simple data sheet, this document provides an in-depth analysis of its chemical identity, synthesis, and key properties. The structure is designed to furnish researchers and drug development professionals with a thorough and practical understanding of this compound, facilitating its application in their work.

Part 1: Chemical Identity and Nomenclature

The precise identification of a chemical entity is fundamental to scientific rigor. The International Union of Pure and Applied Chemistry (IUPAC) provides a standardized nomenclature system to ensure clarity and global understanding.

IUPAC Name

The formal IUPAC name for the compound is 2-amino-4-(2-methylbutan-2-yl)phenol .[1] This systematic name accurately describes the molecular architecture: a central phenol ring with an amino (-NH₂) substituent at the second carbon position and a 2-methylbutan-2-yl group, commonly referred to as the tert-amyl or tert-pentyl group, at the fourth position.

Synonyms and Identifiers

In practice, a compound is often referred to by various common names and registered identifiers. A comprehensive awareness of these is essential for efficient literature and database searches.

| Identifier Type | Identifier |

| Common Name | This compound |

| IUPAC Name | 2-amino-4-(2-methylbutan-2-yl)phenol[1] |

| CAS Number | 91339-74-1[1] |

| Alternative Synonyms | 2-amino-4-(tert-pentyl)phenol[1] |

| 2-amino-4-(1,1-dimethylpropyl)phenol[1] | |

| Phenol, 2-amino-4-(1,1-dimethylpropyl)-[1] | |

| 2-amino-4-t-amylphenol[1] | |

| 2-Amino-4-tert-pentylphenol[1] |

Structural Representation

The spatial arrangement of atoms defines the molecule's chemical behavior. The following diagram illustrates the structure of this compound.

Caption: Structure of 2-amino-4-(2-methylbutan-2-yl)phenol.

Part 2: Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is crucial for its handling, formulation, and application in experimental settings.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₇NO | [1] |

| Molecular Weight | 179.26 g/mol | [1][2] |

| Appearance | Solid | |

| Melting Point | 119-120 °C | [2] |

| Solubility | Moderately soluble in alcohols, can be recrystallized from hot water. | |

| Topological Polar Surface Area | 46.3 Ų | [1] |

| Hydrogen Bond Donor Count | 2 | [1] |

| Hydrogen Bond Acceptor Count | 2 | [1] |

| Rotatable Bond Count | 2 | [1] |

Part 3: Synthesis and Manufacturing

The synthesis of this compound can be approached through a multi-step process, typically starting from phenol. The general strategy involves the alkylation of the phenol ring, followed by the introduction of an amino group at the ortho position.

Step 1: Synthesis of the Precursor - p-tert-Amylphenol

The initial step involves the Friedel-Crafts alkylation of phenol with an amylene (e.g., a mixture of 2-methyl-1-butene and 2-methyl-2-butene) or tert-amyl alcohol in the presence of an acid catalyst.[3][4]

-

Experimental Protocol: Alkylation of Phenol

-

Charge a suitable reactor with phenol and an organic solvent.

-

With stirring, bring the reaction mixture to the target temperature (e.g., 15-25 °C).

-

Slowly add a catalyst, such as an aluminum trichloride complex or an acidic ion exchange resin.[3]

-

Maintain the reaction temperature for a specified period (e.g., 3-5 hours) to ensure complete reaction.

-

Quench the reaction, for example, by adding it to a dilute acid solution.

-

Separate the organic layer, wash with water, and purify the p-tert-amylphenol, typically by distillation.

-

Caption: Synthesis of p-tert-amylphenol.

Step 2: Introduction of the Amino Group

The introduction of the amino group at the 2-position of p-tert-amylphenol is a critical step. A common industrial approach for the synthesis of 2-aminophenols is the reduction of the corresponding nitrophenol.[1]

-

Sub-step 2a: Nitration of p-tert-Amylphenol The p-tert-amylphenol is nitrated to introduce a nitro group (-NO₂) at the 2-position. This is typically achieved using a nitrating agent such as nitric acid.

-

Experimental Protocol: Nitration

-

Dissolve p-tert-amylphenol in a suitable solvent (e.g., dichloromethane).

-

Cool the solution (e.g., to 15 °C).

-

Slowly add dilute nitric acid while maintaining the temperature.

-

After the addition, allow the reaction to proceed, potentially with a period of heating to ensure completion.

-

Separate the organic layer containing the nitrated product.

-

-

Sub-step 2b: Reduction of 2-Nitro-4-tert-amylphenol The final step is the reduction of the nitro group to an amino group. This can be accomplished using various reducing agents, such as sodium sulfide or catalytic hydrogenation.

-

Experimental Protocol: Reduction

-

Transfer the nitrated intermediate to a reduction reactor.

-

Add a reducing agent (e.g., sodium disulfide solution) dropwise at an elevated temperature (e.g., 70-95 °C).

-

After the reduction is complete, neutralize the reaction mixture and isolate the crude this compound.

-

Purify the product, for example, by recrystallization.

-

Caption: Synthesis of this compound.

Part 4: Applications and Research Interest